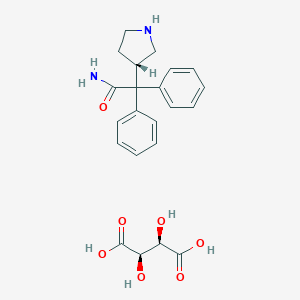

Darifenacin_dealkyl_tartrate

Beschreibung

BenchChem offers high-quality Darifenacin_dealkyl_tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Darifenacin_dealkyl_tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXFENQYWZZQMX-NUFNRNBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648092 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134002-26-9 | |

| Record name | (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine L-tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134002-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darifenacin_dealkyl_tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, α,α-diphenyl-, (3S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARIFENACIN_DEALKYL_TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMW3Q5BC2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darifenacin_dealkyl_tartrate mechanism of action on M3 receptors

An In-depth Technical Guide on the Mechanism of Action of Darifenacin on M3 Muscarinic Receptors

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of darifenacin, a selective M3 muscarinic receptor antagonist. The nomenclature "Darifenacin_dealkyl_tartrate" appears to be a composite term, referencing the active pharmaceutical ingredient (darifenacin), a major metabolic pathway (N-dealkylation), and a potential salt form (tartrate). This guide will focus on the parent compound, darifenacin, which is the pharmacologically active entity. We will dissect its high-affinity interaction with the M3 receptor, the downstream signaling consequences of this blockade, and the experimental methodologies used to characterize this interaction. Furthermore, we will clarify the role of its metabolism, including N-dealkylation, which primarily results in inactive metabolites, a critical factor in its clinical pharmacology.

Part 1: The M3 Muscarinic Receptor: The Primary Target

The therapeutic efficacy of darifenacin is fundamentally linked to its interaction with the M3 muscarinic acetylcholine receptor. Understanding this receptor's function is paramount.

Physiological Role and Signaling Cascade

The M3 receptor is a G-protein coupled receptor (GPCR) belonging to the muscarinic acetylcholine receptor family. It is predominantly expressed in smooth muscle, glandular tissue, and the eye. In the urinary bladder, the M3 receptor is the primary subtype responsible for mediating involuntary detrusor muscle contractions that lead to urination.[1][2][3]

Upon binding of the endogenous neurotransmitter, acetylcholine (ACh), the M3 receptor undergoes a conformational change, activating its associated heterotrimeric G-protein, Gq/11. This initiates a well-defined signaling cascade:

-

Gαq Activation: The alpha subunit of Gq/11 dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

Caption: M3 receptor signaling cascade leading to smooth muscle contraction.

Part 2: Darifenacin's Selective Antagonism of the M3 Receptor

Darifenacin functions as a competitive antagonist at the M3 receptor. Its chemical structure allows it to bind to the receptor's active site with high affinity, thereby preventing acetylcholine from binding and initiating the signaling cascade described above.

Binding Affinity and Selectivity

The defining characteristic of darifenacin is its selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5).[4] This selectivity is crucial for its favorable side-effect profile. Blockade of M1 receptors is associated with central nervous system effects like cognitive impairment, while M2 receptor blockade can lead to cardiac side effects.[2] Darifenacin's higher affinity for M3 receptors ensures that therapeutic doses primarily target the bladder smooth muscle, with reduced impact on other systems.

| Receptor Subtype | Darifenacin Affinity (pKi) | Primary Location | Associated Side Effects of Blockade |

| M3 | 8.9 | Smooth Muscle, Glands | Therapeutic Effect (Bladder Relaxation) |

| M1 | 7.7 | CNS, Salivary Glands | Cognitive Impairment, Dry Mouth |

| M2 | 7.4 | Heart, CNS | Tachycardia |

| M4 | 7.6 | CNS | Not well defined |

| M5 | 8.0 | CNS | Not well defined |

| Source: Data compiled from multiple pharmacological studies.[5] |

The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. As shown in the table, darifenacin has a significantly higher affinity for the M3 receptor.

Caption: Darifenacin competitively blocks acetylcholine at the M3 receptor.

Part 3: Pharmacological Consequences of M3 Receptor Blockade

By selectively antagonizing M3 receptors, darifenacin produces several key pharmacological effects:

-

Detrusor Muscle Relaxation: The primary therapeutic effect is the relaxation of the bladder's detrusor muscle, which increases the bladder's capacity to store urine and reduces the involuntary contractions that cause urgency and incontinence.[2]

-

Reduced Afferent Nerve Activity: Studies have shown that darifenacin can also reduce bladder afferent nerve activity in both Aδ and C fibers.[6] This suggests a potential secondary mechanism by which it reduces the sensation of urgency.

-

Favorable Side-Effect Profile: Due to its M3 selectivity, darifenacin has a lower incidence of CNS and cardiac side effects compared to non-selective antimuscarinic agents.[4] However, side effects related to M3 blockade in other tissues, such as dry mouth and constipation, can still occur.[7][8]

Part 4: Experimental Protocols for Characterization

The affinity and potency of darifenacin at the M3 receptor are determined through rigorous in vitro assays.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: To determine the inhibition constant (Ki) of darifenacin for the M3 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

-

Radioligand Selection: Use a high-affinity M3 receptor radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of unlabeled darifenacin.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the darifenacin concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Bladder Smooth Muscle Contraction Assay (Potency Determination)

Objective: To determine the functional potency (pA2 value) of darifenacin as an M3 antagonist.

Methodology:

-

Tissue Preparation: Isolate smooth muscle strips from the bladder of an appropriate animal model (e.g., guinea pig).

-

Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction Measurement: Connect the tissue strips to an isometric force transducer to record contractile responses.

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of darifenacin for a predetermined period.

-

Shift in Response Curve: Generate a second cumulative concentration-response curve for carbachol in the presence of darifenacin. The curve should be shifted to the right.

-

Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of darifenacin. Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log of the darifenacin concentration. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's potency.

Part 5: The Role of Metabolism: N-Dealkylation and Inactivation

Darifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[9][10] This first-pass metabolism contributes to its relatively low bioavailability.[11] The main metabolic pathways include:

Crucially, the metabolites formed, including the N-dealkylated product, are considered to be pharmacologically inactive .[1] Therefore, the therapeutic effect of the drug is attributable solely to the parent darifenacin molecule. The N-dealkylation pathway is a clearance mechanism, not an activation step.

Caption: Metabolic pathways of darifenacin leading to inactive metabolites.

Conclusion

The mechanism of action of darifenacin is characterized by its high-affinity, selective, and competitive antagonism of the M3 muscarinic receptor. This targeted blockade of the primary receptor responsible for detrusor muscle contraction provides the therapeutic benefit in overactive bladder. Its pharmacological profile is further defined by its metabolism, including N-dealkylation, into inactive compounds, ensuring that the parent drug is the sole contributor to its clinical effect. This combination of high M3 selectivity and metabolic inactivation underpins its efficacy and safety profile.

References

-

Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Link

-

ResearchGate. The Clinical Pharmacokinetics of Darifenacin. ResearchGate. Retrieved January 25, 2026. Link

-

BenchChem. The Discovery and Development of Darifenacin (UK-88,525): A Technical Guide. BenchChem. Retrieved January 25, 2026. Link

-

Chapple, C. R. (2004). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 13(11), 1493-1500. Link

-

Medscape. Enablex (darifenacin) dosing, indications, interactions, adverse effects, and more. Medscape. Retrieved January 25, 2026. Link

-

Patsnap Synapse. What is the mechanism of Darifenacin Hydrobromide? Patsnap Synapse. Retrieved January 25, 2026. Link

-

Avra Synthesis. Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Avra Synthesis. Retrieved January 25, 2026. Link

-

National Center for Biotechnology Information. Darifenacin. LiverTox - NCBI Bookshelf. Retrieved January 25, 2026. Link

-

Urology Textbook. Darifenacin: Adverse Effects, Contraindications, and Dosage. Urology Textbook. Retrieved January 25, 2026. Link

-

National Center for Biotechnology Information. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Retrieved January 25, 2026. Link

-

Google Patents. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process. Google Patents. Retrieved January 25, 2026. Link

-

Dove Press. Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Dove Press. Retrieved January 25, 2026. Link

-

New Drug Approvals. Darifenacin Hydrobromide. New Drug Approvals. Retrieved January 25, 2026. Link

-

Washington University in St. Louis. Darifenacin: A selective M>3> muscarinic receptor antagonist for the treatment of overactive bladder. WashU Medicine Research Profiles. Retrieved January 25, 2026. Link

-

MedChemExpress. Darifenacin (UK-88525). MedChemExpress. Retrieved January 25, 2026. Link

-

Mita, H., et al. (2007). Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve. Urology, 69(4), 793-797. Link

Sources

- 1. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Investigation of the Muscarinic Receptor Affinity of Darifenacin_dealkyl_tartrate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind Investigating Metabolites

In the landscape of drug development, the journey of a molecule does not end upon administration. Its metabolic fate—the transformation into various metabolites by the body's enzymatic machinery—is a critical chapter in its pharmacological story. While often viewed as a process of detoxification and elimination, metabolism can produce compounds with their own significant biological activity, sometimes contributing to the therapeutic effect, and other times to off-target effects. Darifenacin, a potent and selective M3 muscarinic receptor antagonist, is a cornerstone in the treatment of overactive bladder.[1][2] Its efficacy is rooted in its high affinity for the M3 receptors in the bladder's detrusor muscle.[2] However, like most xenobiotics, darifenacin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][4][5] One of the three major metabolic pathways is the N-dealkylation of the pyrrolidine nitrogen.[3][4][5]

This guide focuses on a key, yet often overlooked, aspect of darifenacin's pharmacology: the muscarinic receptor affinity of its N-dealkylated metabolite. While clinical pharmacology reviews submitted to the FDA suggest that the major circulating metabolites of darifenacin, including those from the N-dealkylation pathway, do not contribute significantly to its overall clinical effect,[3] a thorough, direct characterization of the binding profile of these metabolites is essential for a complete understanding of the drug's in-vivo behavior. One publication notes that the primary metabolite of darifenacin exhibits 11% of the parent drug's activity and is 50-fold less potent after correcting for in-vivo protein binding.[6] This underscores the necessity for a detailed investigation.

This document serves as a technical guide for researchers embarking on the characterization of the muscarinic receptor affinity of Darifenacin_dealkyl_tartrate. It is structured not as a rigid protocol, but as a strategic workflow, grounded in the principles of scientific integrity and informed by years of experience in receptor pharmacology. We will delve into the "why" behind the "how," ensuring that each step is not just a procedure, but a self-validating system for generating robust and reliable data.

Part 1: Foundational Knowledge - Darifenacin and its Metabolic Landscape

Darifenacin's therapeutic success is attributed to its high affinity for the M3 muscarinic receptor subtype, with significantly lower affinity for M1, M2, M4, and M5 subtypes.[2][7] This selectivity is thought to minimize side effects commonly associated with less selective antimuscarinic agents, such as cognitive impairment (M1-mediated) and cardiac effects (M2-mediated).[1]

Table 1: Known Muscarinic Receptor Affinity Profile of Darifenacin

| Receptor Subtype | pKi (Mean) | Selectivity vs. M3 |

| M1 | ~8.2 | ~9-fold lower |

| M2 | ~7.6 | ~59-fold lower |

| M3 | ~9.1 | - |

| M4 | ~7.6 | ~59-fold lower |

| M5 | ~8.1 | ~12-fold lower |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources.[2][7]

The metabolism of darifenacin is extensive and occurs primarily in the liver via CYP2D6 and CYP3A4.[3][4][5] The main metabolic routes are:

-

Monohydroxylation of the dihydrobenzofuran ring.

-

Opening of the dihydrobenzofuran ring.

The focus of our investigation, Darifenacin_dealkyl, is a product of this third pathway.

Part 2: The Investigative Workflow - A Step-by-Step Guide

This section outlines a comprehensive plan to determine the muscarinic receptor affinity of Darifenacin_dealkyl_tartrate.

Compound Acquisition and Characterization

The first critical step is to obtain the metabolite, Darifenacin_dealkyl_tartrate, of high purity. As this is not a commercially available compound, it will likely require custom synthesis. The synthesis would logically start from a known precursor in the darifenacin synthesis pathway, specifically 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.

Once synthesized, rigorous chemical characterization is non-negotiable to ensure the identity and purity of the compound. This should include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98%.

The tartrate salt form is chosen for its common use in pharmaceuticals to improve solubility and stability.

Experimental Design: Competitive Radioligand Binding Assay

The gold standard for determining the affinity of an unlabeled compound for a receptor is the competitive radioligand binding assay. This assay measures the ability of the test compound (Darifenacin_dealkyl_tartrate) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

The Causality Behind the Choices:

-

Why Radioligand Binding? It provides a direct measure of the interaction between the compound and the receptor, independent of downstream signaling events. This is crucial for determining the true affinity (Ki).

-

Why Competitive? It allows for the determination of the affinity of an unlabeled compound by measuring its ability to compete with a labeled one.

-

Why All Five Subtypes (M1-M5)? To generate a complete selectivity profile and understand the potential for off-target effects.

Detailed Experimental Protocol

Materials:

-

Test Compound: Darifenacin_dealkyl_tartrate, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Radioligand: A non-selective muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS) is a suitable choice due to its high affinity for all muscarinic receptor subtypes.

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective antagonist (e.g., 1 µM Atropine).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of Darifenacin_dealkyl_tartrate in assay buffer, typically covering a concentration range from 1 pM to 100 µM.

-

Prepare the radioligand solution in assay buffer at a concentration close to its dissociation constant (Kd) for the respective receptor subtype.

-

Prepare the cell membrane suspension in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., Atropine), radioligand, and membrane suspension.

-

Competition Wells: Add the serially diluted Darifenacin_dealkyl_tartrate, radioligand, and membrane suspension.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium. This time should be determined in preliminary experiments.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Data Analysis and Interpretation

From Raw Counts to Affinity Constant (Ki):

-

Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

Generate IC50 Curve: Plot the percentage of specific binding against the logarithm of the concentration of Darifenacin_dealkyl_tartrate. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Inhibition Constant (Ki): The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound for the receptor (the Ki value), the Cheng-Prusoff equation is used:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

Ki: The inhibition constant for the test compound.

-

IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.

-

[L]: The concentration of the radioligand used in the assay.

-

Kd: The dissociation constant of the radioligand for the receptor.

This calculation should be performed for each of the five muscarinic receptor subtypes.

-

Hypothetical Data Presentation:

The final data should be presented in a clear, tabular format to allow for easy comparison with the parent compound, darifenacin.

Table 2: Hypothetical Muscarinic Receptor Affinity Profile of Darifenacin_dealkyl_tartrate

| Receptor Subtype | Ki (nM) | pKi | Selectivity vs. M3 |

| M1 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| M2 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| M3 | [Experimental Value] | [Calculated Value] | - |

| M4 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| M5 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Note: This table is a template for presenting the results of the proposed investigation.

Part 3: Concluding Remarks and Future Directions

The comprehensive investigation outlined in this guide will provide a definitive answer to the question of the muscarinic receptor affinity of Darifenacin_dealkyl_tartrate. By directly measuring the Ki values for all five human muscarinic receptor subtypes, researchers can:

-

Quantify the contribution of the metabolite to the overall pharmacological effect of darifenacin. Based on existing literature, it is expected that the affinity of the dealkylated metabolite will be significantly lower than that of the parent compound.[3][6]

-

Assess the potential for off-target effects. A full selectivity profile will reveal if the metabolite interacts with other muscarinic subtypes, even if its affinity for M3 is reduced.

-

Provide valuable data for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Understanding the affinity of major metabolites is crucial for building accurate models that can predict in-vivo drug behavior.

This guide provides a robust framework for such an investigation, emphasizing the importance of careful experimental design, meticulous execution, and accurate data analysis. By adhering to these principles, researchers can ensure the generation of high-quality, reliable data that will contribute to a more complete understanding of darifenacin's pharmacology.

References

-

U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) for Darifenacin. Available at: [Link]

-

Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Available at: [Link]

-

Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. ResearchGate. Available at: [Link]

-

Srinivas, K., et al. (2010). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 3(4), 674-681. Available at: [Link]

-

Wallis, R. M., & Napier, C. M. (1998). Muscarinic antagonists in development for disorders of smooth muscle function. Life sciences, 64(6-7), 407-414. Available at: [Link]

-

Alobaidy, R. A. R., Rajab, N. A., & Haider, A. J. (2021). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. International Journal of Drug Delivery Technology, 12(2). Available at: [Link]

-

Marek, G. N., et al. (2017). Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome. Drug metabolism and disposition, 45(9), 1024-1033. Available at: [Link]

-

Srinivas, K., et al. (2010). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

-

Abrams, P., & Andersson, K. E. (2007). Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Future Drugs, 4(12), 1607-1619. Available at: [Link]

-

Jonkers, D. M., et al. (2004). Assessment of the relative in vivo potency of the hydroxylated metabolite of darifenacin in its ability to decrease salivary flow using pooled population pharmacokinetic–pharmacodynamic data. British journal of clinical pharmacology, 58(4), 357-367. Available at: [Link]

-

Jerling, M., et al. (2000). Identification of the Human Cytochrome P450 Isoforms Mediating in Vitro N-dealkylation of Perphenazine. British Journal of Clinical Pharmacology, 50(6), 573-581. Available at: [Link]

- Google Patents. (2009). WO2009125430A2 - Improved process for producing darifenacin.

-

Taylor & Francis. (n.d.). CYP3A4 – Knowledge and References. Available at: [Link]

-

Reddy, P. P., et al. (2011). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 50B, 1318-1323. Available at: [Link]

-

Araco, A., & Cardozo, L. (2008). Treatment of overactive bladder in the aging population: focus on darifenacin. Clinical interventions in aging, 3(3), 453. Available at: [Link]

-

U.S. Food and Drug Administration. (2004). ENABLEX (darifenacin) extended-release tablets Label. Available at: [Link]

-

Tanaka, E., et al. (2022). Measurement of Hepatic CYP3A4 and 2D6 Activity Using Radioiodine-Labeled O-Desmethylvenlafaxine. Metabolites, 12(10), 911. Available at: [Link]

-

Shin, K. H., et al. (2008). Identification of cytochrome P450 enzymes responsible for N-dealkylation of a new oral erectogenic, mirodenafil. Drug metabolism and disposition, 36(7), 1375-1381. Available at: [Link]

Sources

- 1. Treatment of overactive bladder in the aging population: focus on darifenacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Darifenacin_dealkyl_tartrate

Introduction: The Analytical Imperative in Pharmaceutical Development

Darifenacin is a potent and selective M3 muscarinic receptor antagonist, clinically indicated for the treatment of overactive bladder.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure and purity. In the landscape of pharmaceutical manufacturing and drug development, the identification and characterization of impurities and metabolites are not merely a regulatory hurdle but a scientific necessity to ensure patient safety and product quality.[2] The International Council on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[3]

One such critical related substance is N-dealkyl_darifenacin, a potential metabolite or process impurity. This guide provides an in-depth, multi-technique spectroscopic approach to the unambiguous identification and structural elucidation of Darifenacin_dealkyl_tartrate, leveraging Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a robust and self-validating analytical workflow.

Mass Spectrometry (MS): The First Step in Molecular Interrogation

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental composition of an unknown compound. For a substance like Darifenacin_dealkyl_tartrate, high-resolution mass spectrometry (HRMS) is paramount for confirming the molecular formula, while tandem mass spectrometry (MS/MS) provides the fragmentation data necessary for piecing together the molecular structure.

Theoretical Framework: Ionization and Fragmentation

Darifenacin and its analogues are polar molecules containing tertiary or, in the case of the dealkylated form, secondary amine functionalities, making them ideal candidates for Electrospray Ionization (ESI). ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and preserving the molecular integrity for MS/MS analysis.[4]

The fragmentation of amines in the gas phase is a well-understood process. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant pathway for aliphatic amines and provides significant structural information.[5][6] The fragmentation pattern of the dealkylated secondary amine will differ predictably from the tertiary amine of the parent darifenacin, providing a clear diagnostic marker.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry (HRMS/MS)

Protocol 1.1: HRMS/MS Analysis via ESI-QTOF

-

Sample Preparation: Dissolve 1 mg of Darifenacin_dealkyl_tartrate reference standard in 10 mL of a 50:50 acetonitrile:water solution to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL for direct infusion.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

MS Acquisition (Full Scan):

-

Mass Range: m/z 100-1000

-

Acquisition Time: 1 minute

-

Lock Mass: Use a suitable reference compound (e.g., Leucine Enkephalin) for continuous mass accuracy correction.

-

-

MS/MS Acquisition (Product Ion Scan):

-

Select the [M+H]⁺ ion of dealkyl-darifenacin (predicted m/z 399.21) as the precursor ion.

-

Apply a collision energy ramp (e.g., 15-40 eV) using argon as the collision gas to generate a comprehensive fragmentation spectrum.

-

Data Interpretation: Decoding the Fragments

The dealkylation of darifenacin involves the removal of the ethyl group attached to the pyrrolidine nitrogen. This results in a mass shift that is readily detectable by MS.

-

Darifenacin Free Base: C₂₈H₃₀N₂O₂; Exact Mass: 426.23; [M+H]⁺: m/z 427.24[1]

-

N-dealkyl_darifenacin Free Base: C₂₆H₂₆N₂O₂; Predicted Exact Mass: 398.20; Predicted [M+H]⁺: m/z 399.21

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Exact Mass | Predicted [M+H]⁺ (m/z) |

| Darifenacin | C₂₈H₃₀N₂O₂ | 426.2307 | 427.2380 |

| N-dealkyl_darifenacin | C₂₆H₂₆N₂O₂ | 398.1994 | 399.2067 |

The key to confirming the structure lies in the MS/MS fragmentation pattern. The loss of the ethyl group from darifenacin to form the dealkylated version will fundamentally alter the fragmentation pathways originating from the pyrrolidine ring.

Caption: Predicted key fragmentation differences between Darifenacin and its N-dealkyl metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides the formula, NMR spectroscopy illuminates the atomic connectivity, providing the definitive blueprint of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete and unambiguous structural assignment.

Theoretical Framework: Chemical Shifts and Coupling

The chemical environment of each proton and carbon atom in the molecule dictates its resonance frequency (chemical shift). The dealkylation of the pyrrolidine nitrogen from a tertiary to a secondary amine induces significant and predictable changes in the chemical shifts of nearby nuclei.[7][8]

-

¹H NMR: The most direct evidence will be the disappearance of the signals corresponding to the N-ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). Furthermore, the protons on the carbons alpha to the nitrogen (in the pyrrolidine ring and the ethyl linker) will experience a significant upfield shift due to the reduced electron-withdrawing effect of the secondary amine compared to the tertiary amine. A new, broad signal for the N-H proton will also appear, which is exchangeable with D₂O.

-

¹³C NMR: Similar to the proton spectrum, the carbon signals of the N-ethyl group will be absent. The carbons alpha to the nitrogen will also shift upfield.

Experimental Protocol: Comprehensive NMR Analysis

Protocol 2.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10 mg of Darifenacin_dealkyl_tartrate in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the salt and to allow for the observation of exchangeable protons (N-H, O-H).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D Experiments:

-

¹H NMR: Acquire with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire with 1024-2048 scans using proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

-

2D Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and confirming connectivity across heteroatoms.

-

Data Interpretation: Pinpointing the Dealkylation

The comparison between the known spectrum of darifenacin and the experimental spectrum of the unknown is the cornerstone of the analysis.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ, ppm) Comparison in DMSO-d₆

| Moiety | Darifenacin (Predicted ¹H) | N-dealkyl_darifenacin (Predicted ¹H) | Darifenacin (Predicted ¹³C) | N-dealkyl_darifenacin (Predicted ¹³C) | Rationale for Change |

| N-CH₂-CH₃ | ~2.5 (q) | Absent | ~47.0 | Absent | Complete loss of ethyl group. |

| N-CH₂-CH₃ | ~1.0 (t) | Absent | ~12.0 | Absent | Complete loss of ethyl group. |

| Pyrrolidine N-CH₂ | ~2.8-3.2 (m) | ~2.5-2.9 (m) | ~55-58 | ~48-51 | Upfield shift due to conversion from 3° to 2° amine. |

| Linker N-CH₂ | ~2.6 (t) | ~2.3 (t) | ~53.0 | ~45.0 | Significant upfield shift. |

| Pyrrolidine N-H | Absent | ~8.5 (br s) | N/A | N/A | Appearance of secondary amine proton. |

| Tartrate -CH | N/A | ~4.2 (s) | N/A | ~72.5 | Signals from the tartrate counter-ion.[9][10] |

| Tartrate -COOH/-OH | N/A | Broad, exchangeable | N/A | ~174.0 | Signals from the tartrate counter-ion. |

Note: Predicted shifts are estimates based on general principles and may vary.[11][12]

Caption: Workflow for unambiguous structure confirmation using a suite of NMR experiments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent confirmatory technique, complementing the data from MS and NMR.

Theoretical Framework: Vibrational Modes

Key functional groups have characteristic absorption bands. For Darifenacin_dealkyl_tartrate, we expect to see vibrations for the secondary amine (N-H stretch), the amide (C=O stretch, N-H stretch), aromatic rings (C=C and C-H stretches), the ether linkage (C-O stretch), and the tartrate counter-ion (O-H and C=O stretches from the carboxylic acid and hydroxyl groups).[13][14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Protocol 3.1: FT-IR Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid Darifenacin_dealkyl_tartrate powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to sample analysis.

Data Interpretation: Correlating Bands to Structure

The IR spectrum will provide clear evidence for the key functional groups. The presence of the tartrate salt is confirmed by strong, broad absorptions for the carboxylic acid and hydroxyl O-H stretching. The most diagnostic feature differentiating the dealkylated form from darifenacin is the appearance of a secondary amine N-H stretching band.

Table 3: Key IR Absorption Bands for Darifenacin_dealkyl_tartrate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3400-3200 | Strong, Broad | O-H Stretch (Tartrate) | Confirms presence of hydroxyl and carboxylic acid groups of the tartrate. |

| ~3350 | Medium, Sharp | N-H Stretch (Secondary Amine) | Key diagnostic band for dealkylation. Absent in Darifenacin. |

| ~3150 | Medium | N-H Stretch (Amide) | Confirms presence of the primary amide. |

| ~3050 | Medium | Aromatic C-H Stretch | Indicates presence of phenyl rings. |

| ~2950 | Medium | Aliphatic C-H Stretch | Indicates presence of pyrrolidine and ethyl linker. |

| ~1730 | Strong | C=O Stretch (Tartrate Carboxylic Acid) | Confirms presence of the tartrate counter-ion.[13] |

| ~1670 | Strong | C=O Stretch (Amide I) | Confirms presence of the primary amide. |

| ~1600 | Medium | Aromatic C=C Stretch | Confirms presence of phenyl rings. |

| ~1250 | Strong | C-O Stretch (Ether) | Confirms presence of the dihydrobenzofuran moiety. |

Integrated Spectroscopic Analysis: A Triad of Corroboration

The true power of spectroscopic analysis lies not in the individual techniques, but in their synergistic application. Each method provides a unique and orthogonal piece of the structural puzzle, and together they build a case for the molecular structure that is beyond any reasonable doubt.

The analytical logic proceeds as follows:

-

MS proposes the formula: HRMS provides the elemental composition (C₂₆H₂₆N₂O₂) and confirms the loss of an ethyl group (28 Da) from darifenacin.

-

IR confirms the functional groups: The IR spectrum validates the presence of the key functionalities predicted by the MS data, most notably the appearance of a secondary amine N-H stretch and the characteristic bands of the tartrate salt.

-

NMR defines the exact structure: NMR spectroscopy provides the final, unambiguous proof. The disappearance of the N-ethyl signals and the characteristic shifts in the protons and carbons adjacent to the nitrogen atom confirm not only the dealkylation but also its precise location. 2D NMR experiments then lock in the complete connectivity of the molecule.

References

-

Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. [Link]

-

PubChem. (n.d.). Darifenacin. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Tartaric acid: [1H, 13C]-HSQC NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of tartaric acid C4H6O6. Retrieved from [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 563-575. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof.

-

JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2781-2816.

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6549. [Link]

-

ResearchGate. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin. Retrieved from [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Baltrusaitis, J., et al. (2022). Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. Molecules, 27(19), 6296. [Link]

- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 563-575.

-

ResearchGate. (n.d.). FTIR spectra of darifenacin and complexes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionization (ESI) Fragmentations. Retrieved from [Link]

-

Ho, Y. S., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Applied Sciences, 8(7), 1022. [Link]

-

Veeprho. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction. Organic & Biomolecular Chemistry, 16(34), 6214-6224. [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). Tartaric acid. Retrieved from [Link]

-

Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

-

NIST. (n.d.). (R,R)-Tartaric acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Retrieved from [Link]

-

NSF Public Access Repository. (2024). Metabolite Fragmentation Visualization. Retrieved from [Link]

-

PubChem. (n.d.). L-Tartaric acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of darifenacin.

-

ResearchGate. (n.d.). Absorption spectrum of darifenacin. Retrieved from [Link]

-

ResearchGate. (n.d.). The conformations of tartaric acids in aqueous solution studied by 1H and 13C nuclear magnetic resonance. Retrieved from [Link]

-

CORE. (n.d.). Fragmentation pathway of drugs of abuse. Retrieved from [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Zamora Carreras, H. (2024). NMR spectroscopy principles, interpreting an NMR spectrum and common problems. Technology Networks. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR absorbance spectra of citric and tartaric acid. Retrieved from [Link]

-

Chinese Journal of Natural Medicines. (n.d.). The accurate MS/MS spectra and proposed fragmentation patterns of MAG. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantifying crystal form content in physical mixtures of (±)-tartaric acid and (+)-tartaric acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports, 33(3), 382-401. [Link]

Sources

- 1. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation [pubmed.ncbi.nlm.nih.gov]

- 9. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Physicochemical Properties of N-dealkyl-Darifenacin Tartrate

Disclaimer: The subject of this guide, "Darifenacin_dealkyl_tartrate," is not a commonly referenced substance in publicly available scientific literature. Based on established metabolic pathways of Darifenacin, this document assumes "Darifenacin_dealkyl" refers to the metabolite formed by N-dealkylation at the pyrrolidine nitrogen. The tartrate salt of this metabolite is the focus of this guide. The information presented herein is a synthesis of data available for the parent compound, Darifenacin, and scientifically grounded postulations regarding its N-dealkylated tartrate form. All experimental protocols are provided as standardized methodologies for the characterization of such a compound.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1][2] Its clinical efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The metabolism of Darifenacin is extensive, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] One of the three major metabolic routes is the N-dealkylation of the pyrrolidine nitrogen.[1][2] This metabolic transformation yields N-dealkyl-Darifenacin, a molecule with altered physicochemical characteristics that can influence its biological activity and clearance.

The selection of a salt form is a critical step in drug development, aimed at optimizing properties such as solubility, stability, and bioavailability. While Darifenacin is commercially available as a hydrobromide salt, this guide will explore the theoretical and practical aspects of the tartrate salt of its N-dealkylated metabolite. Tartrate is a common counterion used to improve the aqueous solubility of basic drug substances.[3][4]

This technical guide provides a comprehensive overview of the anticipated solubility and physicochemical properties of N-dealkyl-Darifenacin Tartrate. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities and their metabolites.

Physicochemical Properties of N-dealkyl-Darifenacin: A Comparative Analysis

The fundamental physicochemical properties of a molecule are the bedrock upon which its formulation and biopharmaceutical behavior are understood. The N-dealkylation of Darifenacin is expected to induce significant changes in these properties.

Structural and Molecular Characteristics

The removal of the ethyl group from the pyrrolidine nitrogen in Darifenacin results in a secondary amine in the N-dealkylated metabolite. This structural modification leads to a decrease in molecular weight and is anticipated to alter the molecule's polarity and hydrogen bonding capacity.

Table 1: Comparison of Physicochemical Properties of Darifenacin and Postulated N-dealkyl-Darifenacin.

| Property | Darifenacin | N-dealkyl-Darifenacin (Predicted) | Causality of Change |

|---|---|---|---|

| Molecular Formula | C₂₈H₃₀N₂O₂[5] | C₂₆H₂₆N₂O₂ | Removal of a C₂H₄ group. |

| Molecular Weight | 426.55 g/mol [5] | 398.49 g/mol | Lowered due to the loss of the ethyl group. |

| IUPAC Name | (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide | (S)-2-(pyrrolidin-3-yl)-2,2-diphenylacetamide | Reflects the absence of the N-ethyl substituent. |

| LogP | 4.5[1] | Lower than 4.5 | Increased polarity due to the presence of a secondary amine and reduced alkyl character. |

| pKa | Not explicitly found, but is a basic compound.[1] | Expected to be slightly different from Darifenacin. | The basicity of the pyrrolidine nitrogen is altered by the absence of the electron-donating ethyl group. |

| Melting Point (°C) | Not available for the free base. | To be determined experimentally. | Changes in crystal lattice energy due to altered molecular structure and intermolecular interactions. |

Caption: Interplay of physicochemical properties influencing solubility.

Solubility Profile of N-dealkyl-Darifenacin Tartrate

The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. Darifenacin itself is reported to have limited water solubility.[6] The formation of a tartrate salt with the more polar N-dealkyl metabolite is a rational strategy to enhance aqueous solubility.

Expected Solubility Characteristics

The presence of a secondary amine in N-dealkyl-Darifenacin allows for protonation and salt formation with tartaric acid. Tartaric acid is a dicarboxylic acid, which can potentially form different salt stoichiometries. The resulting salt is expected to exhibit significantly higher aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.

Table 2: Anticipated Solubility Profile of N-dealkyl-Darifenacin Tartrate.

| Solvent System | Expected Solubility | Rationale |

|---|---|---|

| Purified Water | Moderately Soluble | The tartrate salt form is designed to enhance aqueous solubility. |

| 0.1 N HCl (pH 1.2) | High | The amine will be fully protonated, favoring dissolution. The common ion effect from chloride is not a factor with the tartrate salt. |

| Phosphate Buffer (pH 6.8) | Moderate to High | Solubility will be dependent on the pKa of the N-dealkyl-Darifenacin. If the pH is below the pKa, solubility will be enhanced. |

| Ethanol | Soluble | The organic nature of the parent molecule suggests solubility in polar organic solvents. |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the equilibrium solubility is essential. The shake-flask method is a widely accepted standard.

Step-by-Step Methodology: Equilibrium Solubility Determination

-

Preparation of Solutions: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

-

Sample Addition: Add an excess amount of N-dealkyl-Darifenacin Tartrate to a known volume of each solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any polymorphic or phase changes during the experiment.

Caption: Workflow for equilibrium solubility determination.

Chemical Stability

The chemical stability of a drug substance is paramount for ensuring its safety and efficacy throughout its shelf life. The N-dealkyl metabolite may exhibit different stability characteristics compared to the parent drug.

Potential Degradation Pathways

Darifenacin hydrobromide has been shown to be susceptible to oxidative degradation.[7] The N-dealkyl metabolite, with its secondary amine, may also be prone to oxidation. Other potential degradation pathways include hydrolysis of the amide bond under extreme pH and temperature conditions.

Caption: Potential degradation pathways for N-dealkyl-Darifenacin.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Step-by-Step Methodology: Forced Degradation

-

Stress Conditions: Subject solutions of N-dealkyl-Darifenacin Tartrate to a range of stress conditions:

-

Acidic: 0.1 N HCl at 60 °C

-

Basic: 0.1 N NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (solid and solution)

-

Photolytic: ICH-compliant light exposure

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity: Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of N-dealkyl-Darifenacin Tartrate and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is the standard approach for the analysis of small molecule pharmaceuticals.

Table 3: Recommended Starting HPLC Method Parameters.

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape for basic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient | A suitable gradient from low to high organic content. | To ensure elution of the parent compound and any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | To be determined by UV scan (likely around 220 nm and 284 nm).[5][8] | Based on the chromophores present in the molecule. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the solubility and physicochemical properties of N-dealkyl-Darifenacin Tartrate. By leveraging the available data for the parent compound, Darifenacin, and applying established scientific principles, we have outlined the expected properties and provided detailed experimental protocols for their determination. The N-dealkylation of Darifenacin and its formulation as a tartrate salt represent a scientifically sound approach to potentially modify its biopharmaceutical properties. The methodologies described herein provide a robust roadmap for researchers and drug development professionals to rigorously evaluate this and other similar new chemical entities.

References

-

Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (n.d.). Retrieved January 25, 2026, from [Link]

-

Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Retrieved January 25, 2026, from [Link]

-

Srinivas, K., et al. (2012). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4829. Retrieved January 25, 2026, from [Link]

-

Vijay Prakash, G., et al. (2014). FORMULATION AND EVALUATION OF EXTENDED RELEASE TABLETS OF DARIFENACIN HYDROBROMIDE. International Journal of Pharmacy and Chemical Sciences, 3(1), 96-100. Retrieved January 25, 2026, from [Link]

-

Shinde, V. (2023, November 20). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. Retrieved January 25, 2026, from [Link]

-

Reddy, G. S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(10), 2441-2453. Retrieved January 25, 2026, from [Link]

-

Kay, G. G., & Wesnes, K. A. (2005). Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Expert Review of Clinical Pharmacology, 2(4), 723-730. Retrieved January 25, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Darifenacin-impurities. Retrieved January 25, 2026, from [Link]

-

Srinivas, K., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Tartrate and aspartate salts (tar and asp indicate tartrate and aspartate anions, respectively). Retrieved January 25, 2026, from [Link]

-

G. S. Reddy, et al. (2012). DENSITOMETRIC EVALUATION OF STABILITY – INDICATING HPTLC METHOD FOR THE ANALYSIS OF DARIFENACIN HYDROBROMIDE IN BULK AND IN TABLET DOSAGE FORM. Journal of Liquid Chromatography & Related Technologies, 35(4), 548-561. Retrieved January 25, 2026, from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the process-related impurities encountered during the synthesis of Darifenacin, a potent M3 muscarinic receptor antagonist for the treatment of overactive bladder.[1][2] Moving beyond a simple catalog of impurities, this document elucidates the mechanistic origins of these byproducts, linking them directly to the synthetic process conditions. We will dissect the primary synthetic routes, pinpointing critical steps where impurities are most likely to form. By understanding the causality—the "why" behind their formation—we can establish robust control strategies. This guide furnishes detailed analytical methodologies for impurity profiling and provides validated, step-by-step protocols for the synthesis of key impurities, empowering researchers to develop highly pure active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Purity in Darifenacin Synthesis

Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a cornerstone therapy for overactive bladder.[1][3] Its efficacy is intrinsically linked to its specific molecular structure and chirality. The presence of impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[1] This necessitates a profound understanding of the entire manufacturing process, not just as a sequence of reactions, but as a dynamic system where slight variations can lead to the generation of unwanted chemical entities. This guide is crafted to provide that foundational understanding.

The Core Synthetic Pathway: A Foundation for Understanding Impurity Formation

The most prevalent industrial synthesis of Darifenacin involves the N-alkylation of a chiral pyrrolidine intermediate with a dihydrobenzofuran ethyl halide.[3] This key convergent synthesis provides a robust route to the final API, but also presents several opportunities for impurity generation.

A common pathway involves reacting (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Intermediate A) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (Intermediate B) in the presence of a base like potassium carbonate.[3]

Control Strategy: The formation of these impurities is a classic example of competing reaction pathways.

-

Expertise & Experience: To favor the desired SN2 alkylation over E2 elimination, a moderately strong, non-nucleophilic base like potassium carbonate is preferred over stronger bases (e.g., hydroxides). Running the reaction at the lowest effective temperature also disfavors the higher activation energy elimination pathway.

-

Trustworthiness: Strict control over the water content of the solvent (acetonitrile) and reagents is paramount to prevent hydrolysis. Using anhydrous solvents and drying agents is a critical, self-validating protocol step.

Over-Alkylation Impurity: The Darifenacin Dimer

Once Darifenacin is formed, its pyrrolidine nitrogen is still nucleophilic and can react with another molecule of Intermediate B. This leads to the formation of a quaternary ammonium salt, often referred to as a "dimer" or "twice substituted substance X". [6]

Control Strategy:

-

Expertise & Experience: This impurity's formation is directly related to the stoichiometry and addition rate of the reactants. The most effective control is to use a slight excess of the nucleophile (Intermediate A) relative to the alkylating agent (Intermediate B). Furthermore, adding Intermediate B slowly to the reaction mixture ensures its concentration remains low, minimizing the chance of it reacting with the newly formed product.

-

Trustworthiness: In-process controls (IPCs) using HPLC to monitor the consumption of Intermediate B and the formation of Darifenacin are essential. The reaction should be deemed complete when Intermediate B is consumed to a predetermined level (e.g., <1%), preventing its accumulation and subsequent side reactions.

Impurities from the Nitrile Hydrolysis Route

An alternative or final step in some synthetic routes involves the partial hydrolysis of a nitrile precursor to the primary amide of Darifenacin. This step, often using potassium hydroxide in an alcohol solvent like 2-butanol, is a major source of several specific impurities. [1][7]

-

Darifenacin Acid (Impurity 3): Over-hydrolysis of the amide group leads to the corresponding carboxylic acid.

-

Darifenacin Desnitrile (Impurity 4): Hydrolysis of the amide followed by decarboxylation under harsh basic conditions.

-

Darifenacin Ether (Impurity 5): Reaction of the solvent (e.g., secondary butoxide) with the benzylic position of the dihydrobenzofuran ring.

-

Darifenacin Vinyl Phenol (Impurity 6): Attack by hydroxide followed by dehydration.

The formation of these impurities is often exacerbated by high concentrations of base and prolonged reaction times at elevated temperatures. [1][7]

Control Strategy:

-

Expertise & Experience: This step is a delicate balance. The conditions must be strong enough to hydrolyze the nitrile but mild enough to prevent complete hydrolysis to the acid or other degradations. Careful optimization of base equivalents, temperature, and reaction time is critical.

-

Trustworthiness: A robust IPC protocol is non-negotiable here. HPLC monitoring should track the disappearance of the nitrile precursor and the appearance of the desired amide product. The reaction must be quenched promptly once the optimal conversion is reached to prevent the accumulation of the Darifenacin Acid impurity and subsequent byproducts.

Experimental Protocols: Synthesis and Analysis

To effectively control impurities, one must be able to detect and characterize them. This requires authentic reference standards.

Protocol: Stress-Induced Synthesis of Hydrolysis Impurities

This protocol is designed to generate a mixture of hydrolysis-related impurities for analytical identification and method development. [1] Objective: To intentionally degrade Darifenacin under harsh basic conditions to generate Darifenacin Acid, Desnitrile, Ether, and Vinyl Phenol impurities.

Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask, suspend Darifenacin free base (15.0 g, 0.035 mol) in 2-Butanol (225 mL).

-

Reagent Addition: Add powdered potassium hydroxide (98.6 g, 1.76 mol, approx. 50 equivalents) to the suspension.

-

Reaction Conditions: Stir the mixture at ambient temperature (20-30°C) for 1 hour. Then, heat the reaction mixture to 100-105°C and maintain for 60-80 hours.

-

In-Process Check: After the heating period, cool the reaction mass to ambient temperature. Take a small aliquot for HPLC analysis to confirm the formation of impurities (typically 10-20% area for each).

-

Work-up: Quench the reaction by slowly adding water (150 mL). Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (150 mL).

-

Combine & Wash: Combine all organic layers and wash sequentially with water (2 x 150 mL) and 2.0% aqueous NaCl solution (50 mL).

-

Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at 60°C.

-

Purification: The resulting residue, rich in the four impurities, can be purified by flash column chromatography on silica gel to isolate individual compounds. [1]

Protocol: HPLC Method for Impurity Profiling

A validated, stability-indicating HPLC method is the cornerstone of a self-validating system for impurity control. [8] Objective: To separate Darifenacin from its key process-related and degradation impurities.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax, Hypersil) 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01M Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid |

| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

System Suitability:

-

Resolution: The resolution between Darifenacin and the closest eluting impurity peak must be > 2.0.

-

Tailing Factor: The tailing factor for the Darifenacin peak should be < 1.5.

-

Theoretical Plates: The plate count for the Darifenacin peak should be > 3000.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [8]

Conclusion and Forward Outlook